2-Amino-3-bromo-4,5-dimethylbenzaldehyde

Descripción

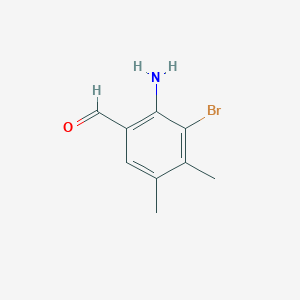

2-Amino-3-bromo-4,5-dimethylbenzaldehyde (C₉H₁₀BrNO; MW: 228.09) is a substituted benzaldehyde derivative featuring an amino group at position 2, a bromine atom at position 3, and methyl groups at positions 4 and 5. This compound exhibits a unique combination of functional groups, making it a versatile intermediate in organic synthesis. Key hazards include skin/eye irritation (H315, H319), respiratory tract irritation (H335), and toxicity upon ingestion (H302) .

Propiedades

Fórmula molecular |

C9H10BrNO |

|---|---|

Peso molecular |

228.09 g/mol |

Nombre IUPAC |

2-amino-3-bromo-4,5-dimethylbenzaldehyde |

InChI |

InChI=1S/C9H10BrNO/c1-5-3-7(4-12)9(11)8(10)6(5)2/h3-4H,11H2,1-2H3 |

Clave InChI |

HOJBVRSDAFLJAN-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1C)Br)N)C=O |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategies

The preparation of 2-amino-3-bromo-4,5-dimethylbenzaldehyde typically involves multi-step sequences starting from simpler aromatic precursors such as substituted xylenes or nitrobenzaldehydes. The key transformations include:

- Formation of the aldehyde group by formylation of methyl-substituted aromatics.

- Introduction of the amino group via reduction of nitro precursors.

- Selective bromination at the desired position.

Preparation of 3,4-Dimethylbenzaldehyde Intermediate

A crucial intermediate in the synthesis is 3,4-dimethylbenzaldehyde, which can be prepared efficiently by a Grignard reaction starting from 4-bromo-o-xylene:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-bromo-o-xylene + Mg metal, initiator (iodine, methyl iodide, or dibromoethane), solvent (THF, diethyl ether) | Formation of Grignard reagent at 50-70°C with gradual addition |

| 2 | N,N-dimethylformamide (DMF), cooling to -5°C, then stirring at room temperature | Formylation of Grignard reagent to generate 3,4-dimethylbenzaldehyde |

| 3 | Acidification with aqueous HCl, extraction, washing with NaHCO3, solvent removal | Isolation of 3,4-dimethylbenzaldehyde with consistent yields suitable for scale-up |

This method provides a commercially viable route with good yield and purity of the aldehyde intermediate.

Direct One-Pot or Multi-Step Syntheses

Some literature reports one-pot or streamlined approaches starting from 2-amino-3-methylbenzoic acid derivatives, involving sequential halogenation and formylation steps to yield halogenated amino benzaldehydes with methyl substituents. These methods reduce purification steps but require careful control of reaction parameters.

Summary Table of Key Preparation Steps

Research Findings and Process Advantages

- The Grignard formylation method for the aldehyde intermediate offers reproducibility and scalability with consistent yields.

- The iron powder/glacial acetic acid reduction combined with direct bromination simplifies the process by eliminating intermediate isolation, reducing losses and environmental impact due to less iron sludge formation.

- The direct bromination benefits from catalytic iron bromide formation, improving bromination efficiency and selectivity.

- Recrystallization ensures high purity (>99%) suitable for pharmaceutical applications.

The preparation of this compound involves strategic formation of the 3,4-dimethylbenzaldehyde core, selective amino group introduction via nitro reduction, and controlled bromination. The most robust and scalable methods utilize Grignard formylation and iron-mediated nitro reduction followed by bromination, achieving high yields and purity. These methods are supported by detailed patent literature and peer-reviewed synthetic procedures, providing a reliable foundation for industrial and research synthesis of this compound.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-bromo-4,5-dimethylbenzaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: 2-Amino-3-bromo-4,5-dimethylbenzoic acid.

Reduction: 2-Amino-3-bromo-4,5-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Amino-3-bromo-4,5-dimethylbenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-Amino-3-bromo-4,5-dimethylbenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Effects and Reactivity

The positions and types of substituents significantly influence the compound’s electronic and steric properties. Below is a comparative analysis with structurally related aldehydes:

- Electronic Effects: The amino group (electron-donating) at position 2 in the target compound activates the aromatic ring toward electrophilic substitution, whereas bromine (electron-withdrawing) at position 3 deactivates adjacent positions. This contrast creates regioselective reactivity, distinct from methoxy- or hydroxy-substituted analogs (e.g., 4-methoxy derivatives in ), which uniformly activate the ring.

- This contrasts with 4-methoxy-2,3-dimethylbenzaldehyde, where substituents are positioned to minimize steric clash .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-3-bromo-4,5-dimethylbenzaldehyde, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with amines or brominated intermediates under reflux conditions with a catalytic acid (e.g., glacial acetic acid) to facilitate imine or C–N bond formation . Optimization may require adjusting reaction time (4–6 hours), solvent polarity (ethanol or DMF), and stoichiometry of reagents to minimize side products like aldol condensation byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : Use -NMR to confirm the presence of aldehyde protons (~9.8–10.2 ppm), aromatic protons in dimethyl-substituted regions (~6.5–7.5 ppm), and amine protons (~2–5 ppm, depending on solvent). -NMR can identify carbonyl carbons (~190–200 ppm) and brominated aromatic carbons .

- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity (>97% by area normalization) .

- Elemental Analysis : Verify Br and N content against theoretical values (e.g., Br: ~35.0%, N: ~6.1% for CHBrNO) .

Q. What are the critical stability considerations for storing and handling this compound?

- Methodology :

- Storage : Store at 0–6°C in amber vials to prevent aldehyde oxidation and bromine degradation. Desiccants (e.g., silica gel) mitigate moisture-induced hydrolysis .

- Handling : Use PPE (gloves, goggles) due to H315 (skin irritation) and H319 (eye damage) hazards. Immediate flushing with water for eye/skin exposure is critical .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The bromine atom at position 3 acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Its steric hindrance (due to adjacent dimethyl groups) slows reaction kinetics compared to less substituted analogs. Researchers should use Pd catalysts (e.g., Pd(PPh)) and elevated temperatures (80–100°C) to enhance reactivity .

Q. What analytical challenges arise in distinguishing this compound from its structural isomers?

- Methodology :

- Mass Spectrometry : High-resolution MS (HRMS) can differentiate isomers via exact mass (e.g., 228.09 for CHBrNO). Isotopic patterns for bromine (1:1 ratio for /) confirm its presence .

- X-ray Crystallography : Resolves positional ambiguity of substituents in solid-state structures .

Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses?

- Methodology :

- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO (-1.5 eV) favors nucleophilic attacks .

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction media .

Q. What strategies mitigate competing side reactions during functionalization of the aldehyde group?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.